molecular formula C8H13NO3 B556355 AC-Pro-ome CAS No. 27460-51-1

AC-Pro-ome

Cat. No. B556355
CAS RN: 27460-51-1
M. Wt: 171.19 g/mol
InChI Key: WCIXKWOJEMZXMK-ZETCQYMHSA-N
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Description

AC-Pro-ome is a molecule that consists of 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It is often used in research and development .


Synthesis Analysis

The synthesis of AC-Pro-ome involves several steps. As a key building block, N-Boc-protected ethyl (1S,3S,4R)-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate was prepared through a diastereoselective aza-Diels–Alder reaction and subsequent hydrogenolytic removal of the chiral N-1-phenylethyl substituent . The target compound Boc-[ProM-19]-OMe was then prepared via subsequent peptide coupling and Ru-catalyzed ring-closing metathesis steps .


Molecular Structure Analysis

The molecular structure of AC-Pro-ome has been studied using various techniques. For instance, NMR spectroscopic studies have been conducted on the acetylated methyl ester and dimethyl amide of proline, Ac-Pro-OMe . These studies have revealed important information about the conformational properties of AC-Pro-ome .


Chemical Reactions Analysis

The chemical reactions involving AC-Pro-ome have been analyzed in several studies. For instance, one study discussed the synthesis of a new tetracyclic scaffold ProM-19, which represents a XPP tripeptide unit frozen in a PPII helix conformation . Another study discussed the influence of three sodium salts on the conformation of three proline-based peptide models in aqueous solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of AC-Pro-ome have been analyzed in several studies. For instance, one study discussed the conformational properties of the acetylated methyl ester and dimethyl amide of proline, Ac-Pro-OMe .

Scientific Research Applications

Overview of Omics Technologies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized medical research. They offer a comprehensive view of the biological processes and enable a deeper understanding of diseases. This approach is essential in integrative genetics and the study of complex biological systems, including the AC-Pro-ome (Hasin, Seldin, & Lusis, 2017).

COVIDomics and Proteomics

During the COVID-19 pandemic, omics-based technologies like proteomics and metabolomics played a crucial role in understanding the disease's pathobiology. This included detecting mutations, drug target discovery, and vaccine generation. The term "COVIDomics" encompasses these efforts in using omics-scale investigations for COVID-19 research (Costanzo et al., 2022).

OMERO: Data Management in Omics

OME Remote Objects (OMERO) is a software platform that provides a unified interface for managing a wide range of biological data, crucial for data-intensive omics research. This system supports various omics types, including light-microscopy and high-content-screening data, essential for studying the AC-Pro-ome (Allan et al., 2012).

Metabolomics in Rheumatic Diseases

Metabolomics, part of the omics family, plays a pivotal role in biomedical research. This approach provides insights into the metabolites present in biological systems, reflecting the ultimate response to genetic and environmental changes, critical for understanding diseases like rheumatism (Semerano, Romeo, & Boissier, 2015).

Integrative Omics in Molecular Medicine

The integration of various omics sciences, including genomics, transcriptomics, and proteomics, is fundamental in understanding biological mechanisms and has significant medical applications. This integrative approach is crucial for analyzing networks, pathways, and interactions in biological systems, which can be applied to the AC-Pro-ome (Maffia et al., 2017).

Multi-Methodological Research in Operations Management

In operations management, employing a multi-methodological approach, including omics techniques, enhances the scientific merit and robustness of research outcomes. This approach is applicable in various fields, including the study of AC-Pro-ome (Choi, Cheng, & Zhao, 2016).

Metabolomics: The Final Frontier

The interconnection between genomics, proteomics, and metabolomics is evident in biological research. Metabolomics, as the final piece of the omics puzzle, provides a comprehensive understanding of metabolites, essential for studying complex systems like the AC-Pro-ome (Veenstra, 2012).

Transcriptomic and Proteomic Integration

Integrating transcriptomics and proteomics is vital in studying complex biological systems and their applications in molecular medicine. This method offers insights into metabolic pathways and mitochondrial activity, applicable to the AC-Pro-ome (Silvestri et al., 2010).

Novel Applications in Food Technology

Omics sciences have significantly impacted food technology. Proteomics and metabolomics offer a comprehensive view of food composition and the effects of biotechnological processes, applicable in studying the AC-Pro-ome (Picariello et al., 2012).

Proteomics in Microbial Engineering

Proteomics, combined with other omics, enhances our understanding of microbial physiology and metabolism, paving the way for efficient metabolic engineering. This approach is crucial for studying the AC-Pro-ome in microbial cells (Han, Lee, & Lee, 2011).

Safety And Hazards

The safety data sheet for AC-Pro-ome provides important information about its safety and hazards . For instance, it provides first aid measures, firefighting measures, and measures for accidental release .

Future Directions

Future research on AC-Pro-ome could focus on various areas. For instance, one study discussed the induction of single-handed screw-sense to helical macromolecular catalysts . Another study discussed the importance of dipole moments and ambient polarity for the conformation of Xaa–Pro moieties .

properties

IUPAC Name

methyl (2S)-1-acetylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIXKWOJEMZXMK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Pro-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
HS Park, YK Kang - New Journal of Chemistry, 2023 - pubs.rsc.org
… Compared to the cis population of Ac-Pro-OMe, there was an increase in cis population for the α-azPro, β-azPro, and γ-azPro peptides, whereas a greater decrease was found for Ac-δ-…
Number of citations: 0 pubs.rsc.org
HS Park, YK Kang - New Journal of Chemistry, 2019 - pubs.rsc.org
… As a further step in checking the applicability of these DFT methods, we have undertaken a study of the conformational preferences of Ac-Pro-OMe, Ac-X-OMe, and Ac-X-NHMe (X = Pro …
Number of citations: 10 pubs.rsc.org
YK Kang, BJ Byun, HS Park - Biopolymers, 2011 - Wiley Online Library
… , were estimated to be 7.4 and 3.6 for Ac-Mep-OMe and Ac-mep-OMe, respectively, from 13 C NMR experiments in D 2 O, whereas the value of K trans/cis was 4.6 for Ac-Pro-OMe.12 …
Number of citations: 28 onlinelibrary.wiley.com
S Ikeda, R Takeda, T Fujie, N Ariki, Y Nagata… - Chemical …, 2021 - pubs.rsc.org
… Use of PQXphos as a helically dynamic ligand along with Ac-Pro-OMe (L or D) as a chiral additive in MTBE allowed a highly enantioselective Suzuki–Miyaura coupling reaction with up …
Number of citations: 10 pubs.rsc.org
ES Eberhardt, RT Raines - Journal of the American Chemical …, 1994 - ACS Publications
… Our analyses were performed on the simple peptide Ac-Gly[j8,5-13C]Pro-OMe (1) and the related amide [13C=0]Ac-ProOMe (2) * In a previous study, the kinetic barrier to prolyl peptide …
Number of citations: 160 pubs.acs.org
MD Shoulders, IA Guzei… - … : Original Research on …, 2008 - Wiley Online Library
… In contrast, the conformational properties of Ac-clp-OMe are similar to those of Ac-Pro-OMe. Ac-Clp-OMe has a stronger preference for a trans amide bond than does Ac-Pro-OMe, …
Number of citations: 92 onlinelibrary.wiley.com
C Renner, S Alefelder, JH Bae, N Budisa… - Angewandte Chemie …, 2001 - Wiley Online Library
… compounds Ac-(4R)-L-FPro-OMe (2), Ac-(4S)-L-FPro-OMe (3), and Ac-(4)-L-F 2 Pro-OMe (4) were prepared according to the method developed by Demange et al., 16 and Ac-Pro-OMe (…
Number of citations: 247 onlinelibrary.wiley.com
ES Eberhardt, SN Loh, AP Hinck… - Journal of the American …, 1992 - ACS Publications
… Plots of AG* for isomerization of 1 vs v of amide I vibrational mode of Ac-Pro-OMe in different solvents. Symbols are as in Figure 1. Values of AG* were calculated by interpolating the …
Number of citations: 127 pubs.acs.org
M Sugawara, K Tonan, S Ikawa - … Acta Part A: Molecular and Biomolecular …, 2001 - Elsevier
… except for Ac-Pro-OMe and Boc-Phe-Pro-OMe. Although Boc-Phe-Pro-OMe has a Phe-NH proton, it proves to be free from intramolecular hydrogen bonds like Ac-Pro-OMe that has no …
Number of citations: 23 www.sciencedirect.com
JG Nathanael, B Yuan, CR Hall, TA Smith… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… For the reaction with Ac-Pro-OMe only an upper value of 10 3 M −1 s −1 could be determined, suggesting that Pro residues are not effective traps for lipid peroxyl radicals. Density …
Number of citations: 1 pubs.rsc.org

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